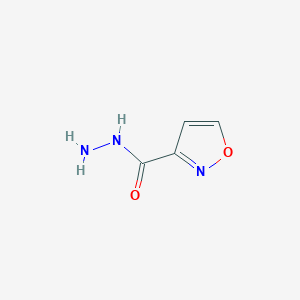
Isoxazole-3-carbohydrazide
概述
描述
Isoxazole-3-carbohydrazide is a heterocyclic compound featuring a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
Isoxazole-3-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of isoxazole with hydrazine hydrate under refluxing methanolic conditions for 3-5 hours . Another method includes the cycloaddition of nitrile oxides to unsaturated compounds, followed by subsequent reactions to introduce the carbohydrazide group .
Industrial Production Methods
Industrial production of this compound typically employs metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods often utilize microwave-assisted reactions to enhance yield and reduce reaction times .
化学反应分析
Types of Reactions
Isoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Isoxazole-3-carboxylic acid.
Reduction: Isoxazole-3-carbohydrazine.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
科学研究应用
Isoxazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in developing drugs for neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of isoxazole-3-carbohydrazide involves its interaction with various molecular targets. For instance, it has been shown to inhibit the activity of monoamine oxidase B, an enzyme involved in the metabolism of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in conditions such as Parkinson’s disease .
相似化合物的比较
Isoxazole-3-carbohydrazide can be compared with other similar compounds such as:
Isoxazole-3-carboxylic acid: Lacks the hydrazide group, which may result in different biological activities.
Isoxazole-3-carbohydrazine: Contains a hydrazine group instead of a hydrazide group, leading to different reactivity and applications.
This compound is unique due to its combination of the isoxazole ring and the carbohydrazide group, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-6-4(8)3-1-2-9-7-3/h1-2H,5H2,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDIOFINQYYTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60710673 | |
| Record name | 1,2-Oxazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62438-02-2 | |
| Record name | 1,2-Oxazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Isoxazole-3-carbohydrazide derivatives interesting for Alzheimer's disease research?
A: Alzheimer's disease (AD) is characterized by a decline in cognitive function, with a key contributing factor being the reduced levels of acetylcholine (ACh) in the brain []. this compound derivatives have shown promising results as potential inhibitors of acetylcholinesterase (AChE) []. AChE is an enzyme that breaks down ACh, so inhibiting it can lead to increased ACh levels and potentially ameliorate AD symptoms.
Q2: How are this compound derivatives characterized structurally?
A2: Researchers utilize various spectroscopic techniques to confirm the structure of synthesized this compound derivatives. These techniques commonly include:
- IR (Infrared Spectroscopy): IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic absorption of infrared radiation [, ].
Q3: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives regarding their anti-cholinesterase activity?
A: While specific SAR details aren't provided in the abstracts, researchers are actively exploring the impact of structural modifications on the anti-cholinesterase activity of this compound derivatives []. By synthesizing and evaluating a series of compounds with variations in their chemical structure, they aim to identify the key structural features responsible for enhanced potency and selectivity towards AChE.
Q4: Beyond in vitro studies, has the anti-inflammatory potential of this compound derivatives been investigated in biological models?
A: Yes, research on a subset of this compound derivatives, specifically aza-bicyclic isoxazoline acylhydrazone derivatives, has progressed to in vivo studies using a carrageenan-induced air pouch model in mice []. These studies demonstrated the ability of these compounds to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines TNF-α and IL-1β, indicating a potential for anti-inflammatory applications.
Q5: Have computational methods been used to study this compound derivatives?
A: Yes, molecular docking studies have been employed to explore the potential interactions of this compound derivatives with biological targets. For instance, docking studies with the human histamine H1 receptor suggest that some derivatives might act as inhibitors, contributing to their potential anti-inflammatory effects []. Furthermore, this compound derivatives are being investigated as potential antiparkinson agents through evaluation of their monoamine oxidase inhibitory activity and docking studies [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(Difluoromethyl)phenyl]methanol](/img/structure/B1422637.png)
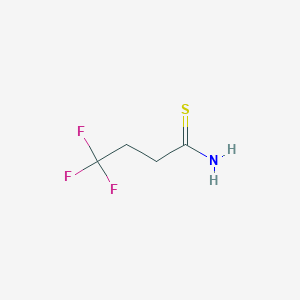
![2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-](/img/structure/B1422642.png)

![Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1422648.png)
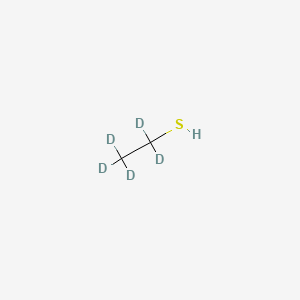
![[1-(Methylsulfanyl)cyclopropyl]methanol](/img/structure/B1422650.png)
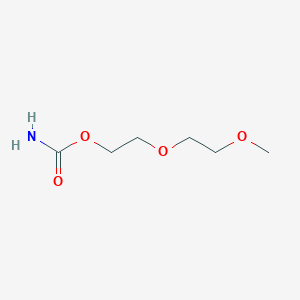
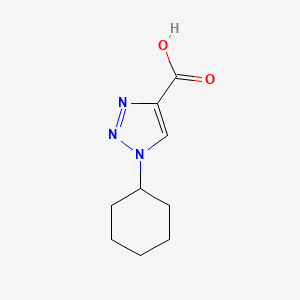
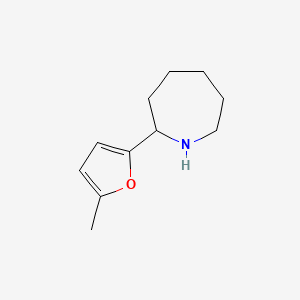
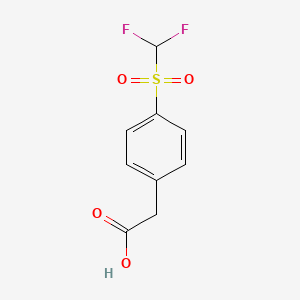
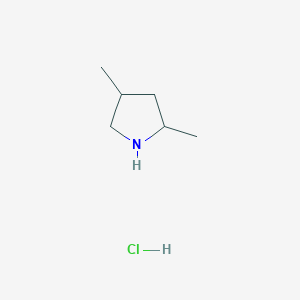
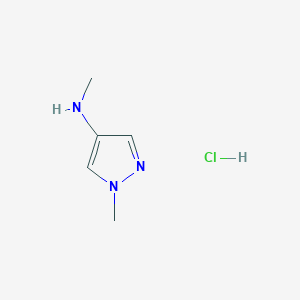
![2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1422660.png)
